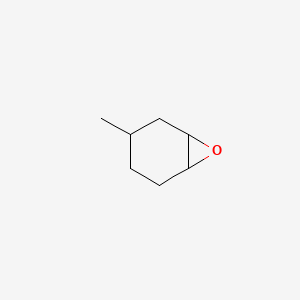

4-METHYL-1,2-CYCLOHEXENE OXIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-2-3-6-7(4-5)8-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPDSNLBZMHGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346737 | |

| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-51-1 | |

| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,2 Cyclohexene Oxide

Precursor Synthesis and Functionalization Strategies

The accessibility and purity of the starting alkene, 4-methylcyclohexene (B165706), are crucial for the efficient synthesis of the desired epoxide. This section outlines the primary method for its preparation and touches upon more advanced strategies for obtaining substituted cyclohexene (B86901) precursors.

Synthesis of 4-Methylcyclohexene via Dehydration

The most common and well-established method for the synthesis of 4-methylcyclohexene is the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717). mdpi.comgoogle.com This reaction is a classic example of an E1 elimination mechanism. ma.edu

The process typically involves heating 4-methylcyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. mdpi.comma.edu The reaction proceeds through the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 4-methylcyclohexanol, converting it into a good leaving group (water).

Formation of a carbocation: The loss of a water molecule leads to the formation of a secondary carbocation at the 1-position of the cyclohexane (B81311) ring.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of the double bond and regenerating the acid catalyst.

Due to the nature of the E1 mechanism, which involves a carbocation intermediate, rearrangements can occur, leading to the formation of isomeric byproducts such as 1-methylcyclohexene and 3-methylcyclohexene (B1581247). The product distribution can be influenced by reaction conditions such as temperature and reaction time. To favor the formation of the desired product, the lower-boiling 4-methylcyclohexene is often continuously removed from the reaction mixture by distillation as it is formed, shifting the equilibrium towards the product.

| Reactant | Catalyst | Product | Byproducts |

| 4-Methylcyclohexanol | Sulfuric Acid / Phosphoric Acid | 4-Methylcyclohexene | 1-Methylcyclohexene, 3-Methylcyclohexene |

Advanced Alkene Precursor Preparation

While the dehydration of 4-methylcyclohexanol is a straightforward method, modern organic synthesis often requires more sophisticated approaches to generate highly substituted or stereochemically defined alkene precursors. These advanced strategies offer greater control over the final product's structure.

One powerful method for the synthesis of substituted cyclohexenes is the Diels-Alder reaction . This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. By choosing appropriately substituted dienes and dienophiles, a wide variety of substituted cyclohexenes can be prepared with high regio- and stereoselectivity. For instance, the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with a suitable dienophile could potentially lead to a precursor for 4-methylcyclohexene derivatives.

Other modern approaches include various metal-catalyzed cross-coupling reactions and ring-closing metathesis (RCM) . These methods provide versatile pathways to construct the cyclohexene ring with precise control over the placement of substituents. Stereoselective synthesis of highly substituted cyclohexanes, which can be further functionalized to alkenes, has also been achieved through domino reactions initiated by rhodium-carbenes.

Epoxidation Reactions for Olefin to Epoxide Transformation

Once the 4-methylcyclohexene precursor is obtained, the next critical step is the epoxidation of the double bond to form 4-methyl-1,2-cyclohexene oxide. This transformation can be achieved using a variety of oxidizing agents, which can be broadly categorized into catalytic systems and stoichiometric oxidants.

Catalytic Epoxidation Systems (e.g., H2O2, tert-Butyl Hydroperoxide)

Catalytic epoxidation methods are highly desirable from a green chemistry perspective as they utilize a substoichiometric amount of a catalyst to activate a cheap and environmentally benign terminal oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH).

Various transition metal complexes have been shown to be effective catalysts for the epoxidation of alkenes. For the epoxidation of cyclohexene and its derivatives, catalysts based on manganese, iron, and other transition metals have been investigated. These catalysts activate the peroxide, facilitating the transfer of an oxygen atom to the double bond. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the epoxidation. For example, manganese complexes in the presence of a carboxylic acid additive have been shown to catalyze the epoxidation of olefins with H₂O₂.

| Alkene | Oxidant | Catalyst System | Product |

| 4-Methylcyclohexene | Hydrogen Peroxide (H₂O₂) | Transition Metal Complexes (e.g., Mn, Fe) | This compound |

| 4-Methylcyclohexene | tert-Butyl Hydroperoxide (t-BuOOH) | Transition Metal Complexes (e.g., V, Mo) | This compound |

Stoichiometric Oxidants in Epoxide Formation

Stoichiometric oxidants, particularly peroxy acids, are widely used for the epoxidation of alkenes due to their reliability and generally high yields. The most common peroxy acid used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commasterorganicchemistry.comleah4sci.com

The reaction of an alkene with a peroxy acid proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the double bond in a single step. masterorganicchemistry.com This results in the syn-addition of the oxygen atom to the double bond. The stereochemistry of the starting alkene is retained in the epoxide product. For example, the epoxidation of 4-methylcyclohexene with m-CPBA would yield this compound. Other peroxy acids, such as peroxyacetic acid, can also be employed. qub.ac.uk

| Alkene | Stoichiometric Oxidant | Product |

| 4-Methylcyclohexene | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound |

| 4-Methylcyclohexene | Peroxyacetic acid | This compound |

Stereoselective Epoxidation Strategies

The epoxidation of 4-methylcyclohexene results in the formation of a new stereocenter. Therefore, controlling the stereochemistry of the epoxide is a critical aspect of its synthesis, particularly when it is used as an intermediate for chiral molecules. Stereoselective epoxidation can be categorized into diastereoselective and enantioselective methods.

Diastereoselective epoxidation arises when the starting material is chiral and the existing stereocenter influences the facial selectivity of the epoxidation. In the case of a chiral derivative of 4-methylcyclohexene, the incoming oxidizing agent will preferentially attack one face of the double bond over the other due to steric or electronic effects, leading to the formation of one diastereomer in excess. The diastereoselectivity of epoxidation of substituted cyclohexenes has been shown to be influenced by the nature of the substituent and the epoxidizing agent used. hku.hkacs.orgacs.org

Enantioselective epoxidation involves the use of a chiral catalyst or reagent to convert a prochiral alkene into a chiral, non-racemic epoxide. A landmark example of this is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. For unfunctionalized alkenes like 4-methylcyclohexene, chiral metal complexes, such as those based on manganese-salen or iron-porphyrin complexes, have been developed as catalysts for enantioselective epoxidation. rsc.org These chiral catalysts create a chiral environment around the double bond, directing the oxygen transfer to one face of the alkene, thus producing one enantiomer of the epoxide in excess.

Diastereoselective Approaches to Cis/Trans Isomers of this compound

The relative orientation of the methyl group and the epoxide ring in this compound gives rise to cis and trans diastereomers. The selective synthesis of each isomer is highly dependent on the steric and electronic nature of the epoxidizing agent and the conformation of the starting alkene, 4-methylcyclohexene.

The epoxidation of 4-methylcyclohexene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), generally proceeds via a concerted mechanism. The stereochemical outcome is influenced by the approach of the oxidant to the double bond. Attack from the less hindered face of the cyclohexene ring is typically favored. For 4-methylcyclohexene, the equatorial preference of the methyl group in the half-chair conformation can direct the epoxidizing agent to the opposite face, leading to a predominance of the trans isomer.

A systematic investigation into the diastereoselective epoxidation of substituted cyclohexenes using dioxiranes, generated in situ from a ketone and Oxone, has shown that the diastereoselectivity is governed by both steric and field effects of the dioxirane (B86890) and the substrate. By carefully selecting the ketone precursor for the dioxirane, high levels of diastereoselectivity can be achieved.

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| m-CPBA | 4-Methylcyclohexene | CH₂Cl₂ | 25 | Predominantly trans |

| Dimethyldioxirane | 4-Methylcyclohexene | Acetone | 0 | Varies with ketone precursor |

Enantioselective Methodologies

The synthesis of enantiomerically pure or enriched this compound is a significant challenge, often addressed through the use of chiral catalysts. Two prominent methods for the asymmetric epoxidation of unfunctionalized alkenes are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst and a stoichiometric oxidant, such as sodium hypochlorite. This method is particularly effective for the enantioselective epoxidation of cis-disubstituted alkenes. wikipedia.org The enantioselectivity of the reaction is influenced by the structure of the alkene, the nature of the axial donor ligand on the manganese complex, and the reaction temperature. wikipedia.org

The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst with Oxone as the primary oxidant. sigmaaldrich.com This reaction is thought to proceed through a chiral dioxirane intermediate. The Shi epoxidation is known to be effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes, often providing high enantiomeric excesses. sigmaaldrich.com

| Catalytic System | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| Jacobsen's Catalyst | 4-Methylcyclohexene | NaOCl | Moderate to high | >90% (typical for suitable alkenes) |

| Shi Catalyst | 4-Methylcyclohexene | Oxone | Good to excellent | High (for trans and trisubstituted alkenes) |

Note: Specific experimental data for the enantioselective epoxidation of 4-methylcyclohexene using these methods requires further investigation, but high enantioselectivities are expected based on their proven efficacy with similar substrates.

Multi-Step Synthetic Sequences Incorporating Epoxide Formation

Cycloaddition-Fragmentation Routes to Cyclohexene Oxide Derivatives

A versatile approach to functionalized cyclohexene oxide derivatives involves a cycloaddition-fragmentation sequence. This strategy leverages the high degree of stereocontrol inherent in cycloaddition reactions. One such route begins with the Diels-Alder reaction of a suitable diene and dienophile to construct the cyclohexene ring system, followed by a fragmentation step to generate the epoxide.

For instance, a sequence starting from benzene (B151609) oxide, which contains a cyclohexene oxide moiety, can be utilized. Cycloaddition of benzene oxide with a nitroso- or azo-dienophile, followed by an alkyl lithium-promoted fragmentation of the resulting cycloadduct, can lead to highly substituted cyclohexene oxide derivatives with complete stereocontrol.

While a direct application of this route to the synthesis of the unsubstituted this compound is not explicitly detailed, the methodology provides a powerful tool for accessing more complex analogs.

Sequential Functionalization and Epoxidation

Multi-step syntheses that involve the initial functionalization of a precursor followed by an epoxidation step offer a high degree of control over the final product's structure. A common strategy involves the dehydration of a corresponding alcohol to generate the alkene, which is then epoxidized.

For the synthesis of this compound, this can be envisioned as a two-step process starting from 4-methylcyclohexanol.

Dehydration of 4-Methylcyclohexanol: The acid-catalyzed dehydration of 4-methylcyclohexanol yields 4-methylcyclohexene. This elimination reaction is typically carried out using strong acids such as sulfuric acid or phosphoric acid at elevated temperatures.

Epoxidation of 4-Methylcyclohexene: The resulting 4-methylcyclohexene is then subjected to epoxidation using a peroxy acid (e.g., m-CPBA) or other epoxidizing agents as described in the diastereoselective and enantioselective sections above. The stereochemical outcome of this step will determine the final cis/trans ratio of the this compound product.

Reactivity and Transformation Pathways of 4 Methyl 1,2 Cyclohexene Oxide

Nucleophilic Ring-Opening Reactions

The epoxide ring of 4-methyl-1,2-cyclohexene oxide is a strained three-membered ether, making it susceptible to ring-opening reactions by a variety of nucleophiles. pearson.com These reactions are fundamental in organic synthesis for creating functionalized cyclohexane (B81311) derivatives. The reactivity is governed by both the strain of the epoxide ring and the electronic and steric nature of the nucleophile and the substrate.

The regioselectivity and stereospecificity of nucleophilic attack on substituted cyclohexene (B86901) oxides, such as this compound, are largely dictated by the Fürst-Plattner rule, also known as the trans-diaxial effect. wikipedia.orglibretexts.org This rule posits that the nucleophilic attack preferentially occurs in a manner that leads to a chair-like transition state, which is significantly lower in energy than the alternative twist-boat-like transition state. wikipedia.orgyoutube.com

For a nucleophile to open the epoxide ring, it must attack one of the two electrophilic carbon atoms of the epoxide. The Fürst-Plattner rule predicts that the attack will occur at the carbon atom that allows the cyclohexane ring to adopt a chair conformation throughout the transition state. This results in the formation of a trans-diaxial product, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the ring and in axial positions. wikipedia.orglibretexts.org Although the initial product is the diaxial conformer, it will often equilibrate via a ring-flip to the more stable diequatorial conformer. wikipedia.org

In the case of this compound, the methyl group influences the conformation. The nucleophile will attack from the face opposite the epoxide oxygen, leading to an inversion of configuration at the site of attack, characteristic of an SN2 reaction. transformationtutoring.com The regioselectivity (i.e., which of the two epoxide carbons is attacked) under basic or neutral conditions is typically directed to the less sterically hindered carbon atom. transformationtutoring.commasterorganicchemistry.com However, the overriding factor for stereochemistry is the requirement for a trans-diaxial opening. wikipedia.org

| Rule | Description | Outcome for Cyclohexene Oxides |

| Fürst-Plattner Rule | Nucleophilic addition to cyclohexene derivatives proceeds through the lowest energy transition state, which is typically a chair-like conformation. wikipedia.orgyoutube.com | Formation of trans-diaxial ring-opened products. wikipedia.orglibretexts.org |

Epoxides can be reduced to alcohols through ring-opening by hydride-donating reagents. transformationtutoring.com Lithium aluminum hydride (LiAlH4) is a potent reducing agent commonly used for this transformation. masterorganicchemistry.comharvard.edu The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) on one of the epoxide carbons. vaia.comlibretexts.org

The mechanism involves the hydride nucleophile attacking an epoxide carbon atom, which leads to the cleavage of a carbon-oxygen bond. vaia.comyoutube.com Following the principles of SN2 reactions, the attack occurs from the backside, resulting in an inversion of stereochemistry at the attacked carbon. In accordance with the Fürst-Plattner rule, the hydride attacks in such a way as to produce a trans-diaxial intermediate. dtic.mil The initial product is an aluminum alkoxide, which is then protonated during an aqueous workup step to yield the final alcohol. vaia.comlibretexts.org For asymmetrically substituted epoxides under basic conditions, the hydride typically attacks the less sterically hindered carbon atom. transformationtutoring.com

Studies on substituted cyclohexene oxides have shown that both conformational and solvent effects are significant in determining the product distribution in reductions with complex metal hydrides like LiAlH₄ and various borohydrides. dtic.mil

| Reagent | Role | Product |

| Lithium Aluminum Hydride (LiAlH4) | Source of hydride (H⁻) nucleophile. masterorganicchemistry.comlibretexts.org | Alcohols. transformationtutoring.com |

Carbon-carbon bond formation can be achieved by reacting this compound with organometallic reagents, which act as carbon-based nucleophiles.

Grignard Reagents (RMgX): Grignard reagents are strong nucleophiles that readily react with epoxides. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of the carbanionic R group from the Grignard reagent on one of the epoxide carbons. masterorganicchemistry.com This attack opens the three-membered ring to form a magnesium alkoxide intermediate, which upon acidic workup yields an alcohol. byjus.com The addition is stereospecific, resulting in a trans configuration of the incoming alkyl/aryl group and the hydroxyl group. For unsymmetrical epoxides, the Grignard reagent typically attacks the less sterically hindered carbon atom. masterorganicchemistry.com It's noteworthy that in some cases, Grignard reagents can also act as Lewis acids, potentially leading to rearrangements. stackexchange.com

Organocuprates (R₂CuLi): Lithium diorganocuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. wikipedia.orgmasterorganicchemistry.com They are also highly effective for the ring-opening of epoxides. masterorganicchemistry.com Similar to Grignard reagents, organocuprates attack the epoxide in an SN2 fashion, leading to products with trans stereochemistry. A key characteristic of organocuprates is their strong preference for attacking the less sterically hindered carbon of the epoxide. wikipedia.org This regioselectivity makes them particularly useful in synthetic applications where high selectivity is required.

| Reagent Type | Example | General Reactivity with Epoxides |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Strong nucleophile; attacks the less-substituted carbon to form alcohols. masterorganicchemistry.com |

| Organocuprate (Gilman Reagent) | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Softer nucleophile; highly regioselective for the less-substituted carbon. wikipedia.orgorganicchemistrytutor.com |

The epoxide ring of this compound can be opened by various heteroatom nucleophiles, leading to the formation of 1,2-disubstituted cyclohexanes with trans stereochemistry. nih.gov

Alcohols (Alkoxide Nucleophiles): In the presence of a base or acid catalyst, alcohols can act as nucleophiles. Under basic conditions, the corresponding alkoxide attacks the less hindered carbon of the epoxide. Acid catalysis protonates the epoxide oxygen, making the ring more susceptible to attack by a neutral alcohol molecule, which typically occurs at the more substituted carbon. youtube.com

Amines: Amines are effective nucleophiles that react with epoxides to form β-amino alcohols. pearson.comresearchgate.net The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on an epoxide carbon, followed by proton transfer to the oxygen to form the hydroxyl group. pearson.com The reaction with primary or secondary amines yields a stable amino alcohol product.

Thiols (Thiolate Nucleophiles): Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and readily open epoxide rings to produce β-hydroxy sulfides. The mechanism is analogous to that of alcohols and amines, with the sulfur atom attacking one of the epoxide carbons.

These reactions are generally stereospecific, yielding trans products due to the backside SN2 attack mechanism. nih.gov

Acid-Catalyzed Rearrangements and Transformations

In the presence of acids, particularly Lewis acids, this compound can undergo complex rearrangements and transformations in addition to simple ring-opening.

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack and can also mediate rearrangements. nih.govacs.org They coordinate to the epoxide oxygen, making the carbon atoms more electrophilic. acs.org This enhanced reactivity allows ring-opening to occur with weaker nucleophiles. nih.govacs.org

A computational study on cyclohexene oxide revealed that Lewis acid catalysis significantly lowers the energy barrier for ring-opening reactions. nih.govvu.nlresearchgate.net The effectiveness of the catalysis by group 1 cations increases in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺. nih.govacs.orguniversiteitleiden.nl The catalytic effect is attributed not to a reduction in the HOMO-LUMO gap, but to a decrease in the steric (Pauli) repulsion between the nucleophile and the epoxide. nih.govacs.orgresearchgate.net The Lewis acid polarizes the electron density of the epoxide away from the incoming nucleophile, reducing repulsive forces. acs.orgresearchgate.net

Under Lewis acid catalysis, the regioselectivity of nucleophilic attack can change. While basic conditions favor attack at the less substituted carbon, acidic conditions can promote attack at the more substituted carbon due to the development of a partial positive charge (carbocation character) at this position. transformationtutoring.com Furthermore, Lewis acids can induce rearrangements of the carbon skeleton. For instance, treatment of cyclohexene oxides with certain Lewis acids can lead to ring contraction, forming cyclopentane (B165970) carboxaldehydes. stackexchange.com

| Catalyst Type | Effect on Epoxide Ring | Mechanism of Enhancement |

| Lewis Acids (e.g., Li⁺, Mg²⁺, BF₃) | Activates the ring, making carbons more electrophilic. acs.org Can mediate rearrangements. stackexchange.com | Reduces steric repulsion by polarizing the epoxide's electron density away from the nucleophile. acs.orgresearchgate.net |

Brønsted Acid-Catalyzed Pathways

The reaction of epoxides with Brønsted acids is a fundamental transformation that involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the carbon atoms and facilitates nucleophilic attack. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the ring-opening is a critical aspect.

Under acidic conditions, the reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. The initial step is the rapid and reversible protonation of the epoxide oxygen to form an oxonium ion. This is followed by the nucleophilic attack, which leads to the opening of the three-membered ring. The nature of the transition state depends on the substitution pattern of the epoxide and the reaction conditions. For tertiary epoxides, the transition state has significant carbocationic character at the more substituted carbon, leading to a preference for nucleophilic attack at this position. In the acid-catalyzed ring-opening of 1-methylcyclohexene oxide with methanol (B129727), for instance, the nucleophile attacks the more substituted carbon atom. youtube.com

The stereochemistry of the Brønsted acid-catalyzed ring-opening of epoxides typically results in an anti-addition of the nucleophile and the hydroxyl group. This means that the nucleophile attacks from the side opposite to the protonated epoxide oxygen, leading to an inversion of configuration at the center of attack. For cyclic systems like this compound, this results in the formation of a trans-diaxial product, which may then conformerically flip to a more stable diequatorial conformation if possible. The Fürst-Plattner rule, which describes the nucleophilic attack on epoxides of cyclohexanes, predicts that the ring opening will proceed through a chair-like transition state, leading to the formation of a trans-diaxial product. nih.gov

While specific studies on the Brønsted acid-catalyzed pathways of this compound are not extensively detailed in the provided search results, the general principles of acid-catalyzed epoxide ring-opening suggest that the reaction would proceed with high regioselectivity, with the nucleophile attacking the more substituted carbon atom (C-1), and with anti-stereoselectivity. The presence of the methyl group at the 4-position is not expected to alter the fundamental mechanism but may influence the conformational preferences of the resulting diol products.

Polymerization and Oligomerization Studies

Ring-Opening Polymerization Mechanisms (e.g., Cationic Polymerization)

This compound, like other cyclic ethers, can undergo ring-opening polymerization (ROP) to form polyethers. The primary mechanism for the ROP of cyclohexene oxide and its derivatives is cationic polymerization. wikipedia.org The process is initiated by a cationic species, which attacks the oxygen atom of the epoxide ring, leading to its opening and the formation of a propagating cationic center.

The cationic ring-opening polymerization of cyclohexene oxide is believed to proceed via an oxonium ion mechanism. The initiator, typically a strong acid or a Lewis acid in the presence of a proton source, protonates the epoxide oxygen. The resulting oxonium ion is then attacked by another monomer molecule in an SN2-type reaction, leading to the regeneration of an oxonium ion at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether chain.

For substituted cyclohexene oxides, the polymerization can be complex. The polymerization of cyclohexene oxide itself, when catalyzed by palladium chloride, follows a cationic ring-opening mechanism. researchgate.net The living cationic ring-opening polymerization of cyclohexene oxide has been achieved using specific initiators and the addition of cyclic ethers as Lewis basic additives. These additives are thought to generate "dormant" species, which helps in controlling the polymerization and results in polymers with narrow molecular weight distributions. osaka-u.ac.jp

The general mechanism for the cationic polymerization of cyclohexene oxide can be summarized in the following steps:

Initiation: Formation of the initial oxonium ion by the reaction of the monomer with the initiator.

Propagation: Stepwise addition of monomer units to the growing polymer chain via nucleophilic attack of the monomer on the cyclic oxonium ion at the chain end.

Termination/Chain Transfer: These reactions can limit the molecular weight of the resulting polymer and can occur through various pathways, such as reaction with counter-ions or impurities.

While the provided results focus on cyclohexene oxide, the presence of a methyl group at the 4-position in this compound is not expected to fundamentally change the cationic ring-opening polymerization mechanism. However, it may influence the reactivity of the monomer and the properties of the resulting polymer.

Catalytic Systems for Polymerization of Substituted Cyclohexene Oxides

A variety of catalytic systems have been developed for the ring-opening polymerization of cyclohexene oxide and its substituted derivatives. These systems are often based on metal complexes and can exhibit high activity and control over the polymerization process.

| Catalyst System | Monomer | Conditions | Key Findings |

| Dicationic palladium (II) complex | Cyclohexene oxide | - | Shows excellent reactivity and allows for a class-II living polymerization. researchgate.net |

| Palladium chloride (PdCl2) | Cyclohexene oxide | Solvent-free | Efficient catalyst, polymerization follows a cationic ring-opening mechanism. researchgate.net |

| Aluminum amine-phenolate complexes | Cyclohexene oxide | Neat | Remarkably active, producing high molecular weight polymers with uniform dispersity. rsc.org |

| Amine triphenolate iron(III) complexes | Cyclohexene oxide | Absence of co-catalyst | Excellent activity, with a proposed bimetallic synergy for the polymerization. mdpi.com |

| (salen)MCl (M = Al, Cr, Co) with a cocatalyst | Cyclohexene oxide and anhydrides | Solution | Produces perfect alternating copolymers of poly(ester-co-ether)s. acs.org |

These catalytic systems demonstrate the versatility of metal-based catalysts in the polymerization of substituted cyclohexene oxides. The choice of catalyst and reaction conditions can significantly influence the reaction rate, polymer molecular weight, and polymer architecture. For instance, some iron(III) complexes have shown excellent catalytic performance for the ROP of cyclohexene oxide even at room temperature. mdpi.com

Control of Polymer Microstructure

The control of polymer microstructure, particularly stereochemistry (tacticity), is a crucial aspect of polymer synthesis as it dictates the physical and mechanical properties of the material. For polymers derived from substituted cyclic monomers like this compound, the relative orientation of the substituents along the polymer chain can lead to isotactic, syndiotactic, or atactic microstructures.

The polymerization of unsubstituted cyclohexene oxide catalyzed by palladium chloride results in an atactic polymer, meaning the stereochemistry of the repeating units is random. researchgate.net The lack of stereocontrol in this system suggests that the catalyst does not have a strong directing effect on the incoming monomer.

Achieving control over the microstructure in the polymerization of substituted cyclohexene oxides is a significant challenge. It typically requires a catalyst that can enforce a specific stereochemical outcome during the ring-opening and propagation steps. While the search results mention various catalytic systems for the polymerization of cyclohexene oxide, there is a lack of specific information on the successful control of the microstructure for poly(this compound). The development of stereoselective catalysts for the ROP of substituted epoxides is an active area of research, as it would allow for the synthesis of polymers with tailored properties. Without a stereoregular structure, the resulting poly(this compound) would be an amorphous material.

Hydrolytic Transformations

Catalytic Hydrolysis to Diols

The hydrolytic ring-opening of epoxides is a well-established method for the synthesis of 1,2-diols. This transformation can be catalyzed by either acids or bases. In the context of this compound, catalytic hydrolysis would yield 4-methyl-1,2-cyclohexanediol. nih.gov

The acid-catalyzed hydrolysis proceeds through the protonation of the epoxide oxygen, followed by the nucleophilic attack of water. As with other acid-catalyzed ring-opening reactions of unsymmetrical epoxides, the attack of water is expected to occur preferentially at the more substituted carbon atom. The stereochemical outcome is typically anti-addition, leading to the formation of a trans-diol.

While specific catalytic systems for the hydrolysis of this compound are not detailed in the search results, general methods for epoxide hydrolysis are applicable. These can include the use of mineral acids, such as dilute sulfuric acid, or solid acid catalysts. For example, the synthesis of cis-1,2-cyclohexanediol (B155557) from cyclohexene can be achieved through epoxidation followed by hydrolysis, though the provided procedure uses osmium tetroxide for dihydroxylation, which is a different pathway. du.ac.in

The development of efficient and selective catalytic systems for epoxide hydrolysis is important for the synthesis of diols, which are valuable intermediates in organic synthesis. The choice of catalyst can influence the reaction rate, yield, and in some cases, the stereoselectivity of the hydrolysis product. For this compound, the hydrolysis would lead to the formation of different stereoisomers of 4-methyl-1,2-cyclohexanediol, and the specific isomer obtained would depend on the stereochemistry of the starting epoxide and the reaction mechanism.

Green Chemistry Approaches to Hydrolysis

The hydrolysis of epoxides to form 1,2-diols is a fundamental transformation in organic synthesis. Green chemistry principles encourage the development of methods that minimize or eliminate the use of hazardous substances and increase efficiency. For epoxides like this compound, several green approaches to hydrolysis have been explored, primarily focusing on the use of water as a benign solvent and reagent, and biocatalysis with enzymes.

One of the simplest and most environmentally friendly methods for epoxide hydrolysis is the use of hot water without any added catalyst. researchgate.net Studies on the closely related cyclohexene oxide have demonstrated that heating the epoxide in water at temperatures between 100 and 140 °C can lead to complete conversion to the corresponding trans-1,2-diol with high purity. researchgate.net This catalyst-free approach is highly atom-economical and avoids the use of mineral acids or other reagents that generate waste. It is proposed that under these conditions, hot water itself acts as both the nucleophile and a weak acid catalyst to facilitate the ring-opening. researchgate.net

Biocatalysis using epoxide hydrolases (EHs) represents another powerful green strategy for epoxide hydrolysis. These enzymes operate in aqueous systems under mild temperature and pH conditions and can exhibit high levels of regio- and enantioselectivity. rsc.orgrsc.org Research on the enzymatic hydrolysis of the structurally similar (±)-1-methylcyclohexene oxide provides significant insight into this approach. The two main types of mammalian epoxide hydrolases, microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH), show distinct differences in reactivity and selectivity. rsc.orgrsc.org

Microsomal EH demonstrates significant enantioselectivity in the hydrolysis of (±)-1-methylcyclohexene oxide, preferentially hydrolyzing one enantiomer to yield the corresponding diol with high enantiomeric excess (e.e.). rsc.orgrsc.org In contrast, cytosolic EH hydrolyzes the same substrate to produce a racemic diol, indicating a lack of enantioselectivity for this particular compound. rsc.orgrsc.org The rate of hydrolysis is also notably different, with mEH showing a higher rate for cyclohexene oxide and cEH showing comparable low rates for both substituted and unsubstituted epoxides. rsc.orgrsc.org This enzymatic kinetic resolution is a valuable green method for accessing both enantioenriched diols and unreacted epoxides.

Table 1: Enzymatic Hydrolysis of Cyclohexene Oxide and (±)-1-Methylcyclohexene Oxide

| Substrate | Enzyme | Hydrolysis Rate (nmol min⁻¹ mg⁻¹ protein) | Product | Enantiomeric Excess (e.e.) of Diol |

|---|---|---|---|---|

| Cyclohexene Oxide | Microsomal EH (mEH) | 17.0 | (–)-(R,R)-Cyclohexane-trans-1,2-diol | 94% |

| Cyclohexene Oxide | Cytosolic EH (cEH) | 0.95 | (–)-(R,R)-Cyclohexane-trans-1,2-diol | 22% |

| (±)-1-Methylcyclohexene Oxide | Microsomal EH (mEH) | 3.5 | (–)-(R,R)-1-Methylcyclohexane-r-1,t-2-diol | 94% (at 8% conversion) |

| (±)-1-Methylcyclohexene Oxide | Cytosolic EH (cEH) | 1.0 | (±)-1-Methylcyclohexane-r-1,t-2-diol | 0% (racemic) |

Deprotonation and Rearrangement Processes

Beyond hydrolysis, this compound can undergo rearrangement to form valuable allylic alcohols. This transformation is typically initiated by the deprotonation of a carbon atom adjacent to the epoxide ring using a strong base. The choice of base and reaction conditions can control the stereochemical outcome of the reaction, making it a synthetically useful process.

Asymmetric Deprotonation by Chiral Bases

The enantioselective deprotonation of cyclic epoxides using chiral bases, particularly chiral lithium amides, is a well-established method for producing optically active allylic alcohols. While much of the foundational work has been performed on meso-epoxides to achieve desymmetrization, the same principle can be applied to racemic chiral epoxides like this compound in a process known as kinetic resolution. acs.org

In a kinetic resolution, the chiral base reacts at different rates with the two enantiomers of the racemic epoxide. This rate difference leads to the formation of an enantioenriched allylic alcohol from the faster-reacting epoxide enantiomer, leaving the unreacted epoxide enriched in the slower-reacting enantiomer. The effectiveness of this process depends on the ability of the chiral base to discriminate between the two enantiomeric transition states during the deprotonation step. A variety of chiral lithium amide bases have been developed for this purpose, often derived from chiral secondary amines.

Table 2: Examples of Chiral Amines Used to Generate Lithium Amide Bases for Asymmetric Epoxide Rearrangement

| Chiral Amine | Structure |

|---|---|

| (R,R)-bis(1-Phenylethyl)amine | [Image of (R,R)-bis(1-Phenylethyl)amine structure] |

| (R)-N-isopropyl-2-phenylglycinol | [Image of (R)-N-isopropyl-2-phenylglycinol structure] |

| (1R,2R)-N,N'-bis(2-methoxyethyl)cyclohexane-1,2-diamine | [Image of (1R,2R)-N,N'-bis(2-methoxyethyl)cyclohexane-1,2-diamine structure] |

| (-)-Sparteine | [Image of (-)-Sparteine structure] |

Mechanistic Investigations of Enantioselective Deprotonation

The mechanism of enantioselective deprotonation and rearrangement of cyclohexene oxide derivatives by chiral lithium amides has been a subject of detailed study. The process is believed to proceed through a coordinated transition state involving the lithium amide dimer or a mixed aggregate.

The key steps are:

Coordination: The lithium cation of the chiral base coordinates to the oxygen atom of the epoxide ring. This pre-coordination orients the epoxide relative to the chiral ligand of the base.

Enantioselective Deprotonation: The amide base then selectively abstracts a proton from one of the carbons alpha to the epoxide. In the case of a racemic epoxide like this compound, the chiral environment of the base leads to a diastereomeric relationship between the transition states for deprotonation of the (R)- and (S)-enantiomers of the substrate. The difference in the energy of these diastereomeric transition states results in the kinetic resolution.

Ring-Opening and Elimination: The resulting carbanion is unstable and rapidly undergoes elimination. The carbon-oxygen bond of the epoxide cleaves, and a double bond is formed, leading to a lithium alkoxide of the corresponding allylic alcohol.

Workup: Aqueous workup protonates the alkoxide to yield the final chiral allylic alcohol product.

The stereochemical course of the enzymatic hydrolysis of the related 1-methylcyclohexene oxide by mEH has also been rationalized by considering the stability of the transition state. The enzyme appears to stabilize the transition state for an anti-opening at the carbon with (S) configuration of the (1R, 2S)-enantiomer of the epoxide, which dictates the observed enantioselectivity. rsc.orgrsc.org This detailed mechanistic understanding at the molecular level is crucial for predicting and controlling the stereochemical outcomes of these important transformations.

Stereochemical Aspects and Conformational Analysis of 4 Methyl 1,2 Cyclohexene Oxide

Configurational Isomerism (Cis/Trans Diastereomers)

The fusion of the epoxide ring to the cyclohexane (B81311) ring can occur in two distinct ways, leading to the formation of cis and trans diastereomers. In the cis isomer, the two carbon-oxygen bonds of the epoxide are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The relative stability of these isomers is a subject of interest, with the cis isomer generally being more stable. quora.comreddit.com This preference can be attributed to the ring strain associated with the trans-fused system. The IUPAC name for 4-methyl-1,2-cyclohexene oxide is 3-methyl-7-oxabicyclo[4.1.0]heptane. thermofisher.com

The presence of the methyl group at the 4-position introduces another layer of isomerism. Depending on the orientation of the methyl group relative to the epoxide ring, both cis and trans isomers can exist as a pair of enantiomers.

Table 1: Isomers of this compound

| Isomer | Description |

| cis-4-Methyl-1,2-cyclohexene oxide | Epoxide ring and methyl group are on the same side of the cyclohexane ring. |

| trans-4-Methyl-1,2-cyclohexene oxide | Epoxide ring and methyl group are on opposite sides of the cyclohexane ring. |

Conformational Analysis of the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane skeleton, the core structure of this compound, is conformationally constrained due to the fused three-membered epoxide ring. This fusion significantly influences the conformational flexibility of the six-membered ring.

Unlike cyclohexane, which predominantly adopts a chair conformation, the bicyclo[4.1.0]heptane system is forced into a half-chair or boat-like conformation. reddit.comresearchgate.net The presence of the rigid, planar three-membered ring prevents the cyclohexane portion from achieving a strain-free chair geometry. The molecule exists as a dynamic equilibrium of these distorted conformations. The six-membered ring in a related bicyclo[4.1.0]heptane derivative has been observed to adopt a half-chair conformation. rsc.orgevitachem.com

The methyl group at the 4-position plays a crucial role in dictating the preferred conformation of the molecule. The methyl group can occupy either an axial or equatorial-like position within the half-chair or boat framework. The conformational equilibrium will favor the conformer that minimizes steric interactions. Generally, a conformation with the bulky methyl group in an equatorial-like position is expected to be more stable to avoid unfavorable 1,3-diaxial interactions. quora.com In related methyl-substituted cyclohexane systems, a chair conformation with an equatorial methyl group is favored. researchgate.net

Stereochemical Outcomes in Synthetic Reactions

The stereochemistry of this compound profoundly influences the outcomes of its synthetic transformations, particularly in epoxidation and ring-opening reactions.

The synthesis of this compound is typically achieved through the epoxidation of 4-methylcyclohexene (B165706). ma.edu The stereochemical course of this reaction is highly dependent on the directing influence of the pre-existing methyl group and the nature of the epoxidizing agent. The incoming oxidizing agent will preferentially attack the double bond from the less sterically hindered face, leading to a diastereoselective formation of the epoxide. The diastereoselectivity of epoxidation of substituted cyclohexenes is influenced by steric effects. hku.hkacs.org

Table 2: Factors Influencing Diastereoselective Epoxidation

| Factor | Influence on Stereoselectivity |

| Steric hindrance of the methyl group | Directs the epoxidizing agent to the opposite face of the double bond. |

| Nature of the epoxidizing agent | Bulky reagents can enhance diastereoselectivity. |

| Solvent | Can influence the transition state geometry and thus the stereochemical outcome. acs.org |

The ring-opening of epoxides is a synthetically valuable transformation that can proceed via either acid-catalyzed or base-catalyzed mechanisms. The stereochemical outcome of these reactions is highly predictable and often stereospecific. The regioselectivity of the ring-opening is governed by whether the reaction proceeds under acidic or basic conditions. youtube.com

Under basic or nucleophilic conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide, leading to an inversion of configuration at that center.

In acid-catalyzed ring-opening reactions, the mechanism has more S(_N)1 character. The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. This also results in an inversion of stereochemistry at the point of attack. The Fürst-Plattner rule often predicts the outcome of nucleophilic ring-opening of cyclohexene (B86901) oxides, favoring a pathway that proceeds through a chair-like transition state. nih.gov

The inherent chirality and conformational biases of this compound, therefore, provide a powerful tool for controlling the stereochemistry of the resulting di-substituted cyclohexane products.

Enantiomeric Purity and Control in Asymmetric Transformations

The synthesis of enantiomerically pure this compound is a significant objective in stereoselective synthesis, as chiral epoxides are valuable intermediates for the production of a wide array of complex molecules. Control over the enantiomeric purity of this compound is primarily achieved through asymmetric epoxidation of its prochiral precursor, 4-methyl-1-cyclohexene. The effectiveness of these transformations is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other.

Catalytic Asymmetric Epoxidation

The dominant strategy for achieving high enantioselectivity in the formation of this compound involves the use of chiral catalysts. Among the most successful and widely studied methods is the Jacobsen-Katsuki epoxidation, which employs chiral manganese(III)-salen complexes. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for unfunctionalized alkenes like 4-methyl-1-cyclohexene.

The enantioselectivity of the Jacobsen-Katsuki epoxidation is influenced by several factors, including the specific structure of the chiral salen ligand, the nature of the oxidant, and the reaction conditions. The catalyst's C2 symmetry is crucial for creating a chiral environment that directs the oxygen atom transfer to one of the two prochiral faces of the alkene. wikipedia.org The mechanism is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. wikipedia.org The alkene can approach this intermediate from different trajectories, and the steric and electronic properties of the salen ligand dictate which approach is favored, thereby determining the stereochemical outcome of the epoxide. organic-chemistry.org

Modifications to the standard Jacobsen-Katsuki protocol, such as the use of axial donor ligands (e.g., pyridine (B92270) N-oxide), can further enhance both the reaction rate and the enantioselectivity. organic-chemistry.org Additionally, immobilizing the chiral Mn(III)-salen catalyst onto solid supports like mesoporous silica (B1680970) (MCM-41, SBA-15) has been explored. This heterogenization not only facilitates catalyst recovery and reuse but can also, in some cases, improve the enantiomeric excess due to the confined environment of the support's nanopores. iitm.ac.in

While specific data for 4-methyl-1-cyclohexene is not extensively tabulated in readily available literature, research on analogous cyclic and substituted alkenes demonstrates the high potential of this catalytic system. For instance, the epoxidation of structurally similar substrates often yields high enantiomeric excess, as illustrated in the following table.

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1,2-Dihydronaphthalene | (R,R)-Mn(III)-salen | NaOCl | 96% |

| Indene | (R,R)-Mn(III)-salen | NaOCl | 87% |

| cis-β-Methylstyrene | Heterogeneous Mn(III)-salen | m-CPBA/NMO | 94.9% |

| 1-Phenylcyclohexene | Homogeneous Mn(III)-salen | m-CPBA/NMO | 82.3% |

This table presents representative enantiomeric excess values achieved for substrates structurally similar to 4-methyl-1-cyclohexene using Mn(III)-salen catalysts, based on findings from cited research. iitm.ac.in

Other Asymmetric Methodologies

Beyond manganese-salen catalysts, other systems have been developed for the asymmetric epoxidation of alkenes. Chiral dioxiranes, generated in situ from chiral ketones and an oxidant like Oxone (potassium peroxymonosulfate), have proven effective for the enantioselective epoxidation of various non-conjugated cis-olefins, achieving high ee values. nih.govorganic-chemistry.orgnih.gov The stereochemical outcome is often governed by interactions between the substrate and the chiral ketone, where factors like hydrophobicity and steric hindrance guide the facial selectivity of the oxygen transfer. nih.govnih.gov

Biocatalytic methods, utilizing enzymes such as peroxygenases, also represent a promising avenue for the enantioselective epoxidation of alkenes under mild conditions. acs.orgnih.gov These enzymatic systems can offer high selectivity, though their substrate scope and operational stability can be limiting factors.

Control of enantiomeric purity is not limited to the formation of the epoxide. Kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, is another viable strategy. For example, the hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes can be used to separate enantiomers, yielding both the unreacted epoxide and the resulting diol product in high enantiomeric purity.

The determination of enantiomeric purity for this compound is typically accomplished using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can separate and quantify the two enantiomers.

Computational and Theoretical Investigations of 4 Methyl 1,2 Cyclohexene Oxide

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 4-methyl-1,2-cyclohexene oxide. These methods model the electronic structure of the molecule to predict its geometry and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules. nih.gov DFT methods are used to perform geometry optimizations to locate the most stable conformations (energy minima) of the substituted cyclohexene (B86901) oxide ring.

For substituted cyclohexene oxides, DFT calculations can elucidate the preferred orientation of the methyl group (pseudoaxial vs. pseudoequatorial) and the resulting ring conformation (chair-like vs. twist-boat). For instance, studies on similar substituted cyclohexene oxides have utilized the B3LYP functional with basis sets like 6-31+G* to optimize geometries and predict the relative stability of different conformers. rsc.org Such calculations involve determining the electronic energy as a function of the molecule's geometry. libretexts.org The frontier molecular orbitals (HOMO and LUMO) can also be calculated to analyze stability and reactivity. dntb.gov.uaresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Epoxide Analysis

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | Geometry Optimization, Reaction Mechanism Studies unimib.it |

| DFT | B3LYP | 6-31+G*(PCM) | Transition Structure Optimization in Solution rsc.org |

| DFT | ωB97XD | 6-311G(d,p) | Transition State Energy Calculations ic.ac.uk |

This table is interactive. Click on headers to sort.

Ab initio and semi-empirical methods offer alternative approaches for computational analysis.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived from first principles without using experimental data for parameterization. libretexts.org They provide a systematic way to improve accuracy by using higher levels of theory and larger basis sets, though at a greater computational expense. libretexts.org These methods are valuable for obtaining highly accurate energies and geometries, serving as benchmarks for other methods.

Semi-empirical methods, like PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental or ab initio data to simplify calculations. nih.govwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of larger molecular systems. wikipedia.org While less accurate, they can be effective for initial conformational searches and for molecules where the parameterization is well-established. wikipedia.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, particularly the ring-opening of epoxides. This involves identifying reactants, products, intermediates, and the transition states that connect them.

The ring-opening of epoxides can be catalyzed by either acids or bases, and computational modeling helps to clarify the mechanistic details of these pathways. pressbooks.pubmasterorganicchemistry.com For acid-catalyzed reactions, calculations show that the reaction proceeds via a protonated epoxide intermediate. chemistrysteps.com The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 mechanisms. pressbooks.pubchemistrysteps.com

Computational studies on cyclohexene oxide reveal that the reaction pathway following a chair-like transition state is significantly lower in energy than one proceeding through a twist-boat-like transition state. nih.gov DFT calculations can model the entire reaction coordinate, from the approach of the nucleophile to the final ring-opened product, providing a detailed step-by-step description of bond-breaking and bond-forming processes. nih.gov

The transition state, or activated complex, represents the highest energy point along a reaction pathway. Its structure and energy determine the reaction's activation barrier and, consequently, its rate. Computational chemists use various algorithms to locate these saddle points on the potential energy surface.

For the ring-opening of substituted epoxides, calculations can determine the structures of competing transition states. For example, in the base-catalyzed opening of propene oxide, DFT calculations (ωB97XD/6-311G(d,p)) have been used to calculate the Gibbs free energy of activation (ΔΔG‡) for nucleophilic attack at the different carbon atoms. ic.ac.uk These calculations can reveal subtle electronic and steric effects that govern the reaction's outcome. chemistrysteps.com The transition state in acid-catalyzed openings, for instance, exhibits significant carbocationic character at the more substituted carbon, influencing where the nucleophile will attack. pressbooks.pub

Table 2: Representative Calculated Activation Barriers for Epoxide Ring-Opening

| Epoxide | Catalyst/Nucleophile | Computational Method | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Propene Epoxide | Trifluoroacetic Acid | ωB97XD/6-311G(d,p) | ~13 ic.ac.uk |

| Propene Epoxide | Methoxide | ωB97XD/6-311G(d,p) | ~8 ic.ac.uk |

| Cyclohexene Oxide | Methanol (B129727) (uncatalyzed) | ZORA-M06-2X/TZ2P | >25 nih.gov |

This table is interactive. Click on headers to sort.

Prediction of Regioselectivity and Stereoselectivity

A key application of computational chemistry is the prediction of reaction selectivity. rsc.orgrsc.org For an unsymmetrical epoxide like this compound, ring-opening can lead to different regioisomers and stereoisomers.

The regioselectivity of epoxide ring-opening depends on the reaction conditions. wikipedia.org Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. chemistrysteps.com

Computational studies on 3-methylcyclohexene (B1581247) oxide using DFT have shown that the small energy difference (as low as 0.4 kcal/mol) between competing chair-like transition states can lead to reduced regioselectivity. rsc.org Furthermore, quantum chemical analysis of cyclohexene oxide has revealed that regioselectivity is not only controlled by ring strain but also by the steric (Pauli) repulsion between the nucleophile and the substrate, which can be traced to the asymmetric orbital density on the epoxide. nih.gov Both acid- and base-catalyzed ring-opening reactions proceed via backside attack, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group, consistent with the Fürst-Plattner rule for nucleophilic additions to cyclohexene derivatives. rsc.orgpressbooks.pubchemistrysteps.com

Solvation Effects and Intermolecular Interactions in Reaction Systems

The reactivity and reaction pathways of this compound, like many chemical transformations, are significantly influenced by the surrounding solvent environment and specific intermolecular interactions with other species in the reaction mixture, such as catalysts and nucleophiles. Computational and theoretical investigations provide crucial insights into these effects at a molecular level, elucidating the role of the solvent in stabilizing transition states and intermediates, as well as the nature of non-covalent interactions that govern the reaction kinetics and selectivity.

While direct computational studies focusing exclusively on this compound are limited, extensive research on the closely related cyclohexene oxide provides a strong foundation for understanding these phenomena. The principles governing solvation and intermolecular forces are general, and the findings for cyclohexene oxide can be largely extrapolated to its methylated derivative, with considerations for the electronic and steric effects of the methyl group.

Theoretical studies have shown that solvents can alter reaction rates by orders of magnitude. This is often achieved through the stabilization or destabilization of reactants, transition states, and products. In the context of the ring-opening reactions of epoxides, polar solvents are generally expected to facilitate the reaction, particularly in cases where charge separation develops in the transition state. For instance, in a nucleophilic attack on the epoxide ring, the transition state often involves a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom undergoing attack. A polar solvent can stabilize this charge separation through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy of the reaction.

A significant area of investigation has been the role of Lewis acids in catalyzing the ring-opening of cyclohexene oxide. These catalysts function by coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. Quantum chemical studies have systematically investigated the effect of different Lewis acids on the reaction barrier.

One such study employed density functional theory (DFT) to model the ring-opening of cyclohexene oxide by various nucleophiles in the presence of different Group 1 metal cations as Lewis acids. The calculations revealed a clear trend in catalytic activity, with the reaction barrier decreasing as the Lewis acidity of the cation increases. This is illustrated in the table below, which shows the calculated reaction barriers for the nucleophilic attack of methanol on cyclohexene oxide catalyzed by different Lewis acids.

| Catalyst (Y+) | Reaction Barrier (kcal/mol) |

|---|---|

| None | 25.0 |

| Cs+ | 22.5 |

| Rb+ | 21.8 |

| K+ | 20.9 |

| Na+ | 19.5 |

| Li+ | 17.8 |

| H+ | -2.1 (Barrierless) |

These computational results demonstrate that stronger Lewis acids lead to a more significant lowering of the activation barrier for the ring-opening reaction. This is attributed to a more effective polarization of the epoxide ring and stabilization of the developing negative charge on the oxygen atom in the transition state. The presence of a methyl group in this compound would likely introduce both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which could slightly influence the basicity of the epoxide oxygen and its interaction with Lewis acids. Sterically, the methyl group could hinder the approach of the nucleophile to one of the carbon atoms of the epoxide, thus influencing the regioselectivity of the ring-opening reaction.

In addition to explicit catalyst-substrate interactions, the bulk solvent environment plays a critical role. In the context of polymerization reactions of cyclohexene oxide, the choice of solvent can impact the reaction rate and the properties of the resulting polymer. For example, in cationic ring-opening polymerization, the polarity of the solvent can influence the stability and reactivity of the propagating cationic species. Less polar solvents may lead to ill-defined products, suggesting that solvent stabilization of the charged intermediates is crucial for a controlled polymerization. Some solvents can also directly participate in the reaction, for instance, by coordinating with the catalyst or the propagating chain end, thereby modulating their reactivity.

Intermolecular interactions are also at the heart of the regioselectivity observed in the ring-opening of substituted cyclohexene oxides. The Fürst-Plattner rule, which predicts that nucleophilic attack will occur to give a product with a trans-diaxial arrangement of the entering nucleophile and the leaving group, is a classic example of how stereoelectronic effects, a form of intramolecular interaction, dictate the reaction outcome. Computational models can quantify the energetic differences between the chair-like and twist-boat-like transition states that lead to the different regioisomers, providing a detailed understanding of the factors controlling this selectivity. The presence of the methyl group in this compound would be a key factor in these calculations, as its conformational preferences would influence the relative energies of the possible transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the compound's topology and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton in the molecule. The presence of the methyl group at the C4 position introduces additional complexity to the spectrum compared to the parent cyclohexene oxide.

The protons on the epoxide ring (H1 and H2) are expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around δ 2.8-3.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl group protons will give rise to a doublet in the upfield region, likely around δ 0.9-1.2 ppm, with its exact chemical shift and multiplicity depending on the coupling with the adjacent methine proton (H4). The remaining methylene (B1212753) and methine protons on the cyclohexyl ring will produce a complex series of overlapping multiplets in the region of δ 1.2-2.2 ppm.

Interactive Data Table: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

| H1, H2 | 2.8 - 3.2 | m |

| H3, H5, H6 (ring CH₂) | 1.2 - 2.2 | m |

| H4 (ring CH) | 1.5 - 2.0 | m |

| -CH₃ | 0.9 - 1.2 | d |

Note: These are estimated values and can vary based on solvent and stereochemistry.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.

The carbons of the epoxide ring (C1 and C2) are expected to resonate in the downfield region for sp³-hybridized carbons, typically between δ 50-60 ppm, owing to the electronegativity of the oxygen atom. The carbon bearing the methyl group (C4) and the methyl carbon itself will have characteristic chemical shifts. The remaining methylene carbons of the cyclohexane (B81311) ring will appear in the upfield region of the spectrum.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (ppm) |

| C1, C2 | 50 - 60 |

| C3, C5, C6 | 20 - 35 |

| C4 | 30 - 40 |

| -CH₃ | 15 - 25 |

Note: These are estimated values and can vary based on solvent and stereochemistry.

To definitively assign the proton and carbon signals and to elucidate the stereochemical relationships within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the epoxide protons (H1/H2) and their neighboring ring protons, as well as between the methyl protons and the H4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

These 2D-NMR techniques are invaluable in confirming the constitution of this compound and can provide insights into the relative stereochemistry of the substituents.

The cyclohexane ring in this compound is not static and undergoes conformational changes, primarily a ring-flip between two chair-like conformations. Dynamic NMR spectroscopy is a powerful technique to study these conformational dynamics.

At room temperature, the ring-flip is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, the rate of this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged peaks for conformationally mobile protons and carbons will broaden and eventually split into separate signals for each distinct conformation.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring-flip process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This provides valuable information about the conformational preferences and the energy barrier to interconversion. The presence of the methyl group at the C4 position will influence the equilibrium between the two chair conformations, with the conformation where the methyl group is in an equatorial position generally being more stable.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring will appear in the region of 2850-3000 cm⁻¹.

Epoxide Ring Vibrations: The characteristic vibrations of the epoxide ring are crucial for its identification. The asymmetric C-O-C stretching is expected to appear as a strong band in the IR spectrum around 1250 cm⁻¹. The symmetric "ring breathing" mode of the epoxide is often observed in the Raman spectrum as a strong, polarized band in the region of 800-900 cm⁻¹.

C-C Stretching and Bending: The C-C stretching and various bending vibrations of the cyclohexane ring will contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as the epoxide ring breathing mode.

Interactive Data Table: Estimated Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Estimated Frequency (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O-C (epoxide) | Asymmetric Stretch | ~1250 |

| Epoxide Ring | Breathing | 800 - 900 |

| C-H | Bending | 1350 - 1470 |

Note: These are estimated values and can be influenced by the specific stereoisomer and physical state of the sample.

An in-depth examination of this compound necessitates the use of sophisticated analytical techniques to elucidate its structure, confirm its identity, assess its purity, and monitor its formation. Advanced spectroscopic and chromatographic methods are indispensable tools in the research and analysis of this specific epoxide.

Applications in Advanced Organic Synthesis and Materials Science

4-METHYL-1,2-CYCLOHEXENE OXIDE as a Chiral Building Block

This compound serves as a valuable chiral starting material in asymmetric synthesis, providing access to a variety of enantiomerically enriched compounds. Its rigid cyclic structure and the reactive epoxide ring allow for stereocontrolled transformations, making it a key component in the synthesis of complex molecular architectures.

Precursor for Optically Active Compounds

The strategic placement of the methyl group on the cyclohexene (B86901) ring influences the regioselectivity and stereoselectivity of epoxide ring-opening reactions, making this compound a versatile precursor for a range of optically active molecules. guidechem.com Chiral resolution techniques and asymmetric epoxidation methods can be employed to obtain enantiomerically pure forms of the epoxide, which then serve as chiral pool starting materials. researchgate.net The inherent chirality of these epoxides can be transferred to subsequent products, establishing key stereocenters in the target molecules.

Synthesis of Enantiopure Alcohols and Diols from Epoxide Opening

The ring-opening of this compound is a powerful method for the synthesis of enantiopure alcohols and diols. organic-chemistry.org The reaction can proceed via nucleophilic attack, leading to the formation of trans-diols, or through rearrangement reactions to yield allylic alcohols. The choice of reagents and catalysts is crucial in controlling the stereochemical outcome of these transformations.

The asymmetric ring-opening of meso-epoxides, including cyclohexene oxide derivatives, catalyzed by chiral metal-salen complexes, has been extensively studied. For instance, the use of chiral chromium-salen complexes in the presence of nucleophiles like azides can lead to the formation of enantiomerically enriched amino alcohols after reduction. mdpi.com Similarly, cobalt-salen complexes have been shown to catalyze the hydrolytic kinetic resolution of epoxides, yielding enantiopuer diols. mdpi.com While these examples often use cyclohexene oxide as the substrate, the principles are directly applicable to its 4-methyl derivative, where the methyl group can further influence the selectivity of the reaction.

Table 1: Examples of Catalytic Systems for Asymmetric Epoxide Opening

| Catalyst System | Nucleophile | Product Type | Reference |

| Chiral Cr(salen) Complex | TMSN₃ | Amino Alcohols | mdpi.com |

| Chiral Co(salen) Complex | H₂O | Diols | mdpi.com |

| Chiral Lithium Amides | - (Rearrangement) | Allylic Alcohols | researchgate.net |

Role as a Versatile Intermediate in Organic Synthesis

The reactivity of the epoxide ring, combined with the stereochemical information embedded in the molecule, makes this compound a versatile intermediate for the construction of a wide array of organic structures. guidechem.com

Construction of Complex Alicyclic and Heterocyclic Frameworks

The carbon framework of this compound is a ready-made building block for more complex alicyclic systems. Ring-opening reactions followed by further functionalization and cyclization steps can lead to the synthesis of natural products and their analogues. For instance, the diols and amino alcohols derived from this epoxide can be elaborated into various carbocyclic and heterocyclic scaffolds. nih.gov The synthesis of functionalized cyclohexane (B81311) derivatives bearing multiple stereocenters often relies on domino reactions that can be initiated from precursors like substituted cyclohexene oxides. nih.gov

Furthermore, photochemical cyclizations of derivatives obtained from cyclohexene oxides can be employed in the synthesis of complex heterocyclic systems such as indolocarbazoles and phenanthridines. chim.it

Synthesis of Functionalized Derivatives

The epoxide moiety in this compound is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This leads to a diverse array of functionalized derivatives with potential applications in different fields of chemistry. researchgate.net Reactions with organometallic reagents, amines, thiols, and oxygen-based nucleophiles can be used to introduce carbon, nitrogen, sulfur, and oxygen functionalities, respectively. acs.org These reactions can be highly regioselective and stereoselective, depending on the reaction conditions and the nature of the nucleophile. acs.org

A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide, a related cyclic epoxide, has been shown to produce highly functionalized cyclohexene oxide derivatives. paris-saclay.fr This methodology highlights the potential of using the epoxide as a scaffold for complex chemical transformations.

Utilization in Polymer Chemistry and Material Science

While the polymerization of the parent compound, cyclohexene oxide, has been more extensively studied, the principles of ring-opening polymerization (ROP) are applicable to this compound. wikipedia.orgnih.gov The resulting poly(4-methylcyclohexene oxide) would be a thermoplastic material with properties influenced by the presence of the methyl group on the polymer backbone. wikipedia.org